3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl-
CAS No.: 85099-82-7
Cat. No.: VC17081021
Molecular Formula: C21H18N4O3S
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85099-82-7 |
|---|---|
| Molecular Formula | C21H18N4O3S |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 2-[2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C21H18N4O3S/c1-14-6-2-5-9-17(14)28-13-18-23-16-8-4-3-7-15(16)20(27)25(18)12-19(26)24-21-22-10-11-29-21/h2-11H,12-13H2,1H3,(H,22,24,26) |
| Standard InChI Key | MORRNAPROAESDM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2CC(=O)NC4=NC=CS4 |
Introduction
3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- is a synthetic compound belonging to the quinazoline family. It features a quinazoline ring structure fused with an acetamide group, a thiazole moiety, and a 2-methylphenoxy group. This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities. The molecular formula of this compound is C21H18N4O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .
Chemical Identifiers:
Synthesis Methods
The synthesis of quinazoline derivatives typically involves multi-step organic reactions. Common methods include Niementowski's synthesis, which involves reacting anthranilic acid with formamide, and Grimmel, Guinther, and Morgan's synthesis, which uses o-amino benzoic acids with amines and phosphorous trichloride . The specific synthesis of 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- would require careful optimization of reaction conditions to ensure high yield and purity.
Biological Activities and Potential Applications
Quinazoline derivatives, including those with thiazole moieties, have been extensively studied for their biological activities. These compounds exhibit a broad spectrum of activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects . The unique combination of functional groups in 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- may contribute to distinct biological profiles, making it a candidate for further research and application development.
Comparison with Similar Compounds:
| Compound Name | Structure | Notable Activity | Unique Features |
|---|---|---|---|
| 2-(6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)-N-(2-methylphenyl)acetamide | Similar quinazoline core | Antitumor | Contains iodine substituents enhancing reactivity |
| N-(2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide | Similar core structure | Antimicrobial | Lacks thiazole moiety |
| 4H-1,2,4-Triazole,3-(4-methoxyphenyl)-5-((4-methylphenoxy)methyl) | Different core but similar substituents | Antifungal | Triazole instead of quinazoline |
Research Findings and Future Directions
Research into the specific biological effects of 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- is ongoing. Interaction studies are crucial for understanding how this compound interacts with biological targets, which is essential for establishing safety profiles and therapeutic windows for potential clinical use. The versatility of this compound makes it a promising candidate for further research and application development in various fields.
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